3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine

Descripción

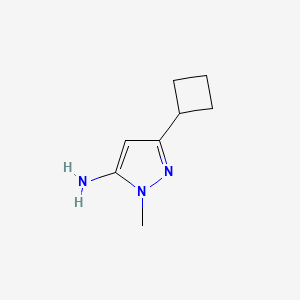

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclobutyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol (calculated). Synonyms include 5-cyclobutyl-2-methylpyrazol-3-amine and 1H-Pyrazol-5-amine, 3-cyclobutyl-1-methyl- .

Propiedades

IUPAC Name |

5-cyclobutyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBWXYNOWMHUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536892 | |

| Record name | 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92406-41-2 | |

| Record name | 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutyl group, has been studied for various pharmacological properties, including its role as a kinase inhibitor and its effects on different biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H13N3

- Molecular Weight : 151.209 g/mol

- CAS Number : 13324828

The presence of the cyclobutyl moiety contributes to the compound's stability and bioactivity, making it a subject of interest in medicinal chemistry.

Kinase Inhibition

One of the primary areas of research surrounding this compound is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancer.

In studies evaluating similar pyrazole derivatives, compounds have shown significant inhibition against various kinases. For instance, pyrazole-based inhibitors have been reported to exhibit IC50 values in the nanomolar range against specific kinases involved in cancer progression, such as Akt and p38 MAPK . While specific IC50 data for this compound is limited, its structural similarity to known inhibitors suggests potential efficacy.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. Some studies indicate that related compounds demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies

- Endothelin Receptor Antagonism : A series of pyrazole derivatives were synthesized and evaluated for their ability to block endothelin receptors, which are implicated in cardiovascular diseases. Some compounds showed comparable efficacy to established drugs like bosentan at concentrations as low as 1 μg/mL .

- Antiparasitic Activity : Pyrazole derivatives have also been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Certain compounds exhibited IC50 values indicating significant antiparasitic activity, suggesting that modifications to the pyrazole structure could enhance efficacy against this pathogen .

Research Findings Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators. In animal models, it has shown a reduction in inflammatory markers, suggesting its potential for treating chronic inflammatory conditions.

- Anticancer Properties : The compound acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), which is implicated in cancer progression. Analogous compounds have demonstrated reduced tumor growth in xenograft models of colorectal cancer, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Kinase Inhibition : It selectively inhibits kinases involved in cell cycle regulation, particularly CDK5 and CDK2, which are crucial for cancer cell proliferation .

- Antimicrobial Effects : The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its minimum inhibitory concentration (MIC) ranges from 125 to 250 μg/mL against common pathogens.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a significant decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the efficacy of this compound in inhibiting tumor growth in vitro and in vivo. The results indicated that doses of the compound led to a notable reduction in tumor size in xenograft models of pancreatic cancer, supporting its role as a promising therapeutic candidate .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazole-5-amine derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Cyclobutyl vs.

- Halogenated Derivatives : The 3-chlorobenzyl analog (MW 221.69) demonstrates increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

- Heterocyclic Substituents : Pyridinyl groups (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)) improve solubility due to nitrogen’s polarity, making them favorable for aqueous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.